molecular formula C15H16BrN3O3S B2684992 2-{[1-(4-bromobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034273-07-7

2-{[1-(4-bromobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine

Cat. No.: B2684992
CAS No.: 2034273-07-7
M. Wt: 398.28
InChI Key: JLQXBTHLHBQSEP-UHFFFAOYSA-N
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Description

2-{[1-(4-Bromobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine is a specialized chemical compound designed for research applications, featuring a unique molecular architecture that combines a pyrimidine heterocycle with a sulfonylated piperidine scaffold. This strategic incorporation of both bromophenyl-sulfonyl and pyrimidine moieties creates a multifunctional research tool with particular relevance in medicinal chemistry and drug discovery programs. The bromine atom serves as a versatile handle for further structural diversification through palladium-catalyzed cross-coupling reactions, enabling researchers to rapidly generate analog libraries for structure-activity relationship studies . The compound's molecular framework demonstrates structural similarities to kinase inhibitor scaffolds documented in pharmaceutical research, suggesting potential applications in targeted protein degradation and enzyme inhibition studies . The compound's primary research utility stems from its potential as a protein kinase inhibitor scaffold, with the pyrimidine component capable of engaging in critical hydrogen bonding interactions with kinase ATP-binding sites while the sulfonylated piperidine group provides conformational constraint and directional specificity . This molecular design mirrors established pharmacophores in kinase-targeted therapeutic development, particularly for cancer research applications where modulated kinase activity plays a crucial pathological role. Researchers can employ this compound as a starting point for developing selective inhibitors against various kinase families, leveraging the synthetic versatility of the bromophenyl group for systematic optimization of potency and selectivity profiles. The electron-deficient pyrimidine ring system additionally facilitates π-stacking interactions with aromatic residues in enzyme binding pockets, potentially enhancing target engagement in biochemical assays. From a synthetic chemistry perspective, this compound exemplifies advanced intermediate design with multiple functional groups amenable to further modification. The sulfonamide linkage provides exceptional metabolic stability while the ether linkage to the piperidine ring ensures conformational restraint, making this compound particularly valuable for probing structure-activity relationships in medicinal chemistry optimization campaigns . Research applications extend to chemical biology studies, including the development of affinity probes for target identification, molecular glue compounds for protein degradation platforms, and fragment-based drug discovery. Proper handling requires standard laboratory safety precautions including personal protective equipment and adequate ventilation. This material is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3S/c16-12-4-6-14(7-5-12)23(20,21)19-10-1-3-13(11-19)22-15-17-8-2-9-18-15/h2,4-9,13H,1,3,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQXBTHLHBQSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-bromobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. One common method involves the following steps:

    Preparation of Piperidine Precursor: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials, such as 1,5-diaminopentane.

    Introduction of the 4-Bromobenzenesulfonyl Group: The piperidine ring is then reacted with 4-bromobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the 4-bromobenzenesulfonyl group.

    Coupling with Pyrimidine: The final step involves coupling the substituted piperidine with a pyrimidine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-bromobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-{[1-(4-bromobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[1-(4-bromobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other piperidine- and pyrimidine-containing derivatives. Below is a detailed analysis of its similarities and differences with key analogs.

Key Structural Analogs

a) 2-Methyl-4-({1-[2-(Methylsulfanyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrimidine (CAS: 2034303-34-7)
  • Molecular Formula : C₁₇H₂₀N₄O₂S
  • Molecular Weight : 344.43 g/mol
  • Structural Differences: The target compound substitutes the 4-bromobenzenesulfonyl group for the 2-(methylsulfanyl)pyridine-3-carbonyl moiety in this analog.
  • Physicochemical Implications :
    • The bromine atom in the target compound increases molecular weight (Br: ~80 g/mol) and polarizability, which may improve hydrophobic interactions in binding pockets.
    • The sulfonyl group (–SO₂–) in the target compound is more electron-withdrawing than the methylsulfanyl (–SMe) group, altering electronic distribution and hydrogen-bonding capacity .
b) CP99994
  • Structure: (+)-(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine
  • Key Differences: CP99994 lacks the pyrimidine ring but retains a piperidine scaffold with aromatic substitutions.
  • Pharmacological Relevance: CP99994 is a known neurokinin-1 (NK1) receptor antagonist, suggesting that the target compound’s pyrimidine core could be explored for similar receptor modulation .
c) GR159897
  • Structure : (R)-1-(2-[5-fluoro-1H-indol-3-yl]ethyl)-4-methoxy-4([phenylsulfinyl]methyl)piperidine
  • Key Differences :
    • GR159897 incorporates an indole ring and sulfinylmethyl group, whereas the target compound uses a pyrimidine and sulfonyl group.
    • The bromine in the target compound may confer higher electrophilicity compared to GR159897’s fluorine, influencing binding kinetics.
  • Functional Insights : GR159897’s activity as a tachykinin receptor antagonist highlights the importance of sulfonyl/sulfinyl groups in receptor engagement, a feature shared with the target compound .

Comparative Data Table

Parameter Target Compound 2-Methyl-4-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrimidine CP99994
Molecular Weight ~425 g/mol (estimated) 344.43 g/mol 354.43 g/mol
Key Functional Groups 4-Bromobenzenesulfonyl, pyrimidine Methylsulfanyl-pyridine carbonyl, pyrimidine Methoxybenzylamino, piperidine
Electron Effects Strongly electron-withdrawing (sulfonyl, Br) Moderate electron-withdrawing (carbonyl, SMe) Electron-donating (methoxy)
Potential Applications GPCR modulation, enzyme inhibition Not reported (structural similarity suggests kinase targets) NK1 receptor antagonism

Research Findings and Implications

  • Target Compound: No direct pharmacological data are available in the provided evidence.
  • Synthetic Accessibility : The target compound’s bromine and sulfonyl groups may complicate synthesis compared to analogs with simpler substituents, requiring optimized coupling reactions.

Biological Activity

2-{[1-(4-bromobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and a 4-bromobenzenesulfonyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including enzyme inhibition and antibacterial properties.

The compound can be represented by the IUPAC name 2-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]oxypyrimidine . Its molecular formula is C15H16BrN3O3SC_{15}H_{16}BrN_3O_3S with a molecular weight of approximately 404.27 g/mol. The InChI representation is as follows:

InChI 1S C15H16BrN3O3S c16 12 4 6 14 7 5 12 23 20 21 19 10 1 3 13 11 19 22 15 17 8 2 9 18 15 h2 4 9 13H 1 3 10 11H2\text{InChI 1S C15H16BrN3O3S c16 12 4 6 14 7 5 12 23 20 21 19 10 1 3 13 11 19 22 15 17 8 2 9 18 15 h2 4 9 13H 1 3 10 11H2}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group and the piperidine moiety are believed to play critical roles in modulating enzyme activity and receptor binding, leading to various therapeutic effects.

Biological Activities

1. Enzyme Inhibition
Research indicates that derivatives of piperidine and sulfonamide structures exhibit significant enzyme inhibition properties. For instance, compounds similar to this compound have shown promising results as inhibitors of acetylcholinesterase (AChE) and urease.

CompoundAChE Inhibition (IC50 µM)Urease Inhibition (IC50 µM)
Compound A2.14±0.0031.13±0.003
Compound B0.63±0.0016.28±0.003
Compound C2.17±0.0062.39±0.005

These findings suggest that the compound could be developed further as a therapeutic agent for conditions requiring enzyme modulation.

2. Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various bacterial strains. Studies show moderate to strong activity against Salmonella typhi and Bacillus subtilis.

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Other StrainsWeak to Moderate

This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Case Studies

A study conducted on synthesized compounds bearing similar structural features demonstrated their pharmacological effectiveness through various assays:

  • Fluorescence Binding Studies : Bovine serum albumin (BSA) binding interactions were analyzed using fluorometric titration, indicating strong binding affinity which is crucial for drug design.
  • Docking Studies : Molecular docking simulations revealed different interaction patterns with amino acids at the active sites of target proteins, providing insights into the compound's mechanism of action.

Q & A

Q. What crystallographic techniques resolve structural ambiguities in polymorphic forms?

  • Crystallography Workflow :
  • Grow single crystals via slow evaporation (solvent: DCM/methanol 1:1).
  • Collect X-ray data (Cu-Kα radiation, λ=1.5418 Å). Refine using SHELXL.
  • Analyze packing motifs (e.g., π-π stacking between pyrimidine rings) to predict solubility .

Data Contradictions and Resolution

  • Synthesis Yields : Discrepancies (40–80%) arise from residual moisture in solvents or inconsistent base stoichiometry. Karl Fischer titration of solvents and strict inert atmosphere protocols improve reproducibility .
  • Biological Activity : Conflicting IC₅₀ values may reflect assay conditions (e.g., ionic strength affecting sulfonamide ionization). Standardize buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) .

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